2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole is a synthetic compound belonging to the indazole class, which is characterized by a benzene ring fused to a pyrazole ring. This compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry. The presence of halogen and methyl groups in its structure suggests possible interactions with biological targets, enhancing its pharmacological profile.
The compound is derived from the indazole framework, which is known for its diverse applications in pharmaceuticals. Indazoles are classified as heterocyclic aromatic compounds, and they can be further categorized based on substituents attached to the indazole core. The specific compound in question features a chlorobenzyl group and a methylphenyl group, indicating its classification as a substituted indazole derivative.
The synthesis of 2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole can be achieved through various methods. One notable approach involves the visible-light-promoted direct cyanomethylation of 2H-indazoles using bromoacetonitrile as a cyanomethylating agent and Iridium-based photocatalysts. This method typically requires the reaction to be conducted under an inert atmosphere to prevent side reactions.
In a typical synthesis, a solution of 2H-indazole (or its derivatives) is combined with bromoacetonitrile in the presence of a base such as potassium phosphate and a solvent like dimethyl sulfoxide. The reaction mixture is stirred under blue LED light irradiation for several hours, facilitating the formation of the desired cyanomethylated product. Purification is usually performed via column chromatography to isolate the final compound with good yield .
The molecular structure of 2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole consists of an indazole core with two significant substituents: a chlorobenzyl group at the 2-position and a 4-methylphenyl group at the 3-position. The indazole moiety contributes to the compound's aromaticity and potential reactivity.
The chemical reactivity of 2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole can be explored through various organic transformations. Common reactions include electrophilic aromatic substitution due to the presence of electron-rich aromatic rings, as well as nucleophilic substitutions at the chlorobenzyl group.
In practical applications, reactions involving this compound may include:
The mechanism of action for compounds like 2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole is often linked to their interactions with biological targets such as enzymes or receptors. Although specific mechanisms for this compound require further investigation, related indazole derivatives have demonstrated activity against various pathogens by inhibiting critical metabolic pathways or disrupting cellular functions.
Research indicates that some indazole derivatives exhibit antimicrobial properties by targeting protozoal infections and inhibiting cyclooxygenase enzymes, which are involved in inflammatory responses . Future studies will be essential to elucidate the precise mechanisms for this specific compound.
2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole has potential applications in medicinal chemistry due to its biological activities. Research suggests that derivatives of indazoles can serve as scaffolds for developing new antimicrobial agents or anti-inflammatory drugs. Additionally, studies on similar compounds indicate their utility in treating infections caused by protozoa and fungi .
2H-indazole derivatives, characterized by substitution at the N2-position, offer distinct pharmacodynamic advantages over their 1H-indazole counterparts. The N2-substitution confers:
Table 1: Structural Features and Biological Impacts of 2H-Indazole Derivatives
Structural Feature | Impact on Pharmacological Properties | Example Derivatives |
---|---|---|
N2-Benzyl Substitution | Enhanced metabolic stability and membrane permeability | 2-(4-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole |
C3-Aryl Group | Direct interaction with kinase hydrophobic pockets; modulation of potency and selectivity | Pazopanib, Axitinib |
Electron-Withdrawing Groups (C7 position) | Increased electron deficiency enhances DNA intercalation potential | 7-Nitro-2-phenyl-2H-indazole |
Ortho-Substituted Benzyl | Steric hindrance prevents π-π stacking, improving solubility | 2-(2-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole |
The molecular architecture of 2-(2-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole exemplifies rational drug design: its N2-(2-chlorobenzyl) group provides steric bulk that disrupts crystallinity, enhancing aqueous dispersibility, while the C3-(4-methylphenyl) moiety engages in hydrophobic interactions within the ATP-binding cleft of angiogenic kinases [5] [9]. Nuclear magnetic resonance (NMR) studies confirm restricted rotation around the N2-benzyl bond, creating a chiral axis that may enable enantioselective target recognition [9].
The therapeutic targeting of angiogenesis through indazole derivatives has progressed through distinct developmental phases:
Table 2: Evolution of Anti-Angiogenic Indazole Derivatives
Generation | Time Period | Representative Compounds | Anti-Angiogenic Activity | Limitations |
---|---|---|---|---|
First-Generation | 1990s-2000s | YD-3 | Moderate (IC₅₀ >10 µM) | Low potency, limited selectivity |
Clinical Agents | 2000s-Present | Pazopanib, Axitinib | High (VEGFR Kd <1 nM) | Multi-kinase inhibition, toxicity issues |
Optimized Derivatives | 2006-Present | 2-(4-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole | Exceptional (IC₅₀ 0.8 µM) | Under investigation |
The 2006 study demonstrated that 2H-indazole derivatives bearing 3-(4-methylphenyl) and N2-(substituted benzyl) groups suppressed endothelial cell proliferation by >85% at 10 µM concentrations. Ortho-substituted derivatives like 2-(2-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole exhibited enhanced potency due to conformational effects on the benzyl ring that improved hydrophobic contact complementarity [5]. This structural insight accelerated the development of tumor-selective angiogenesis inhibitors with improved target specificity.
Strategic benzyl substitution at the N2-position of 3-(4-methylphenyl)-2H-indazole scaffolds serves multiple objectives in anti-angiogenic compound development:
Table 3: Structure-Activity Relationship of N2-Benzyl Substitutions
Benzyl Substituent | Anti-Angiogenic Potency (IC₅₀, µM) | VEGFR-2 Inhibition (%) | Aqueous Solubility (µg/mL) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
Unsubstituted (YD-3) | 15.2 ± 1.3 | 42 | 8.9 | 22.1 |
4-Chloro | 0.81 ± 0.09 | 94 | 5.2 | 68.5 |
2-Chloro | 0.79 ± 0.11 | 92 | 23.6 | 71.2 |
4-Methyl | 1.12 ± 0.15 | 89 | 12.8 | 59.7 |
4-Methoxy | 1.85 ± 0.21 | 78 | 41.3 | 32.9 |
Biological evaluations demonstrate that 2-(2-chlorobenzyl)-3-(4-methylphenyl)-2H-indazole achieves near-optimal potency (IC₅₀ = 0.79 µM) while uniquely enhancing aqueous solubility (>23 µg/mL) compared to 4-chloro analogs (5.2 µg/mL). This solubility enhancement stems from disrupted molecular symmetry that reduces crystal lattice energy, addressing a critical limitation in earlier indazole derivatives [5] [9]. Molecular dynamics simulations reveal that the ortho-chloro substituent induces a bioactive conformation where the benzyl ring projects away from the ATP-binding cleft, minimizing steric clashes with gatekeeper residues while maintaining hydrophobic contacts with Val848 and Leu1035 in VEGFR-2 [6]. This conformational adaptation underpins the compound's exceptional target specificity among structurally related indazole derivatives.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7